N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide
CAS No.: 929471-10-3
Cat. No.: VC11949097
Molecular Formula: C26H23NO6
Molecular Weight: 445.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929471-10-3 |
|---|---|
| Molecular Formula | C26H23NO6 |
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide |
| Standard InChI | InChI=1S/C26H23NO6/c1-15-20-11-7-17(27-26(29)16-5-8-18(30-2)9-6-16)13-23(20)33-25(15)24(28)21-14-19(31-3)10-12-22(21)32-4/h5-14H,1-4H3,(H,27,29) |
| Standard InChI Key | QVGRDPWTPIOVSZ-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=C(C=CC(=C4)OC)OC |
| Canonical SMILES | CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=C(C=CC(=C4)OC)OC |
Introduction
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide is a complex organic compound featuring a benzofuran core substituted with a dimethoxybenzoyl group and a methoxybenzamide moiety. This compound is structurally related to other benzofuran derivatives, which have been studied for their potential biological activities and therapeutic applications.
Synthesis
The synthesis of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide typically involves multiple steps, starting from the preparation of the benzofuran core. This may include reactions such as Friedel-Crafts acylation to introduce the dimethoxybenzoyl group, followed by amide formation with 4-methoxybenzoyl chloride.
Synthesis Steps
-
Preparation of Benzofuran Core: This involves the synthesis of 3-methyl-1-benzofuran, which can be achieved through various methods, including the cyclization of appropriate precursors.
-
Introduction of Dimethoxybenzoyl Group: This step typically involves a Friedel-Crafts acylation reaction to attach the dimethoxybenzoyl moiety to the benzofuran core.
-
Formation of Amide Bond: The final step involves reacting the resulting intermediate with 4-methoxybenzoyl chloride to form the desired amide.
Potential Biological Activities
-
Anti-inflammatory Activity: Some benzofuran derivatives have shown anti-inflammatory properties, which could be relevant for this compound.
-
Antimicrobial Activity: Benzofurans have been studied for their antimicrobial effects, though specific data for this compound is lacking.
-
Anticancer Activity: While not directly reported for this compound, related benzofurans have been investigated for anticancer properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume